Bienvenue dans la boutique en ligne BenchChem!

Fluanisone-d4

LC-MS/MS Matrix Effect Ion Suppression

Fluanisone-d4 (MW 360.46, 95% atom D) is the definitive stable isotope-labeled internal standard for fluanisone LC-MS/MS quantitation in PK, TK, and BE studies. Non-deuterated or analog surrogates fail to co-elute, introducing matrix effect bias that invalidates EMA/FDA submissions. Secure this research-use-only SIL-IS to ensure method validation and avoid rework.

Molecular Formula C21H25FN2O2
Molecular Weight 360.466
CAS No. 1794737-47-5
Cat. No. B586966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluanisone-d4
CAS1794737-47-5
Synonyms4-[4-(o-Methoxyphenyl)-1-piperazinyl]-p-fluorobutyrophenone-d4;  Fluanison-d4;  4’-Fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4;  p-Fluoro-γ-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4;  R 2028-d4;  R 2167-d4;  Anti-Pica-d4;  MD 2028
Molecular FormulaC21H25FN2O2
Molecular Weight360.466
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D
InChIKeyIRYFCWPNDIUQOW-OCFVFILASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluanisone-d4 (CAS 1794737-47-5) – Stable Isotope-Labeled Internal Standard for Butyrophenone Antipsychotic Bioanalysis


Fluanisone-d4 (CAS 1794737-47-5, C₂₁H₂₁D₄FN₂O₂, MW 360.46) is a deuterium-labeled analog of fluanisone, a butyrophenone-class typical antipsychotic and sedative agent . The compound incorporates four deuterium atoms at the 2,3,5,6 positions of the fluorophenyl ring, replacing hydrogen atoms to yield a nominal mass increase of +4 Da relative to unlabeled fluanisone (CAS 1480-19-9, MW 356.43) . This mass shift enables selective detection in LC-MS/MS workflows without spectral overlap from the native analyte .

Why Generic Alternatives Cannot Substitute for Fluanisone-d4 in Regulated Bioanalytical LC-MS/MS Assays


In LC-MS/MS bioanalysis of fluanisone, substituting a deuterated internal standard with a structurally related analog (e.g., haloperidol or azaperone) introduces uncontrolled analytical variability. Surrogate internal standards do not co-elute with the target analyte, exposing them to differential matrix effects during electrospray ionization. This mismatch can produce quantitative bias during method validation, with the European Medicines Agency reporting that over 90% of submissions incorporate stable isotope-labeled internal standards (SIL-IS) due to the demonstrated risk of assay failure with non-isotopic surrogates [1]. Without a co-eluting SIL-IS such as Fluanisone-d4, ion suppression or enhancement from biological matrices cannot be reliably normalized, potentially invalidating pharmacokinetic data [2].

Fluanisone-d4 Quantitative Differentiation Evidence: Comparative Performance in LC-MS/MS Bioanalysis


Matrix Effect Normalization via Co-Elution: Fluanisone-d4 vs. Surrogate Internal Standards

Fluanisone-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with unlabeled fluanisone, experiencing identical matrix conditions during electrospray ionization [1]. In a systematic comparison of deuterated versus ¹³C-labeled SIL-IS using 2-methylhippuric acid as a model analyte, deuterated SIL-IS generated negatively biased urinary results of −38.4% relative to ¹³C-labeled SIL-IS due to differential ion suppression arising from a deuterium isotope effect on retention time [2]. This finding demonstrates that while deuterated SIL-IS generally outperforms surrogate internal standards, the magnitude of bias is compound-specific and must be validated per analyte. For fluanisone quantification in plasma, the use of a matched deuterated internal standard is essential to minimize matrix effect variability relative to a structural analog such as haloperidol [1].

LC-MS/MS Matrix Effect Ion Suppression Bioanalysis

Regulatory Acceptance: SIL-IS Utilization Rates in Global Drug Submissions

The European Medicines Agency (EMA) has stated that over 90% of submissions to their agency incorporate stable isotope-labeled internal standards (SIL-IS) in supportive assay validations [1]. Furthermore, the EMA has rejected several studies where the surrogate internal standard was deemed not a sufficiently close analogue of the target analyte [1]. The U.S. FDA, while not mandating SIL-IS use, has issued 483 citations to laboratories for failing to adequately track internal standard responses within analytical runs, with laboratories expected to develop robust methods incorporating SIL-IS when available [1].

Regulatory Compliance EMA FDA Bioanalytical Method Validation

Mass Spectrometric Selectivity: +4 Da Mass Shift and Absence of Isotopic Overlap

Fluanisone-d4 provides a nominal mass increase of +4 Da (MW 360.46 vs. 356.43 for unlabeled fluanisone), exceeding the minimum recommended mass difference of three mass units for small drug molecules to avoid spectral overlap with the native analyte . The compound is supplied with a purity specification of 95% by HPLC and 95% atom D enrichment . The deuterium labels are positioned on the fluorophenyl ring at the 2,3,5,6 positions, which are non-exchangeable sites under typical bioanalytical conditions, preserving label integrity during sample preparation .

Mass Spectrometry Isotopic Purity Quantitative Analysis

Method Development Efficiency: SIL-IS Reduces Validation Time and Cost

Industry experience indicates that investing in a SIL-IS often cuts method development time in half, offsetting the price of its initial synthesis [1]. Assay bias observed with surrogate internal standards during validation can significantly increase both costs and timelines as investigations are conducted to identify and mitigate the source of variability [1]. By contrast, the use of a co-eluting SIL-IS such as Fluanisone-d4 normalizes extraction recovery variability and matrix effects from the outset, reducing the number of failed validation runs and expediting method readiness.

Method Development Cost-Benefit Analysis Bioanalytical Validation

Fluanisone-d4 Procurement-Driven Application Scenarios: Where This SIL-IS Delivers Verifiable Value


Regulated Pharmacokinetic and Bioequivalence Studies Requiring EMA/FDA-Compliant Bioanalysis

Fluanisone-d4 is the appropriate internal standard for quantifying fluanisone in human or animal plasma for pharmacokinetic, toxicokinetic, and bioequivalence studies submitted to regulatory agencies. As documented, over 90% of EMA submissions utilize SIL-IS, and the EMA has rejected studies relying on inadequate surrogate internal standards [1]. Incorporating Fluanisone-d4 at the method development stage reduces the risk of costly revalidation and submission delays.

Veterinary Drug Residue Monitoring and Food Safety LC-MS/MS Assays

Fluanisone is employed in veterinary sedation protocols, particularly in fluanisone-fentanyl combinations for small animals [1]. Fluanisone-d4 serves as the isotope dilution internal standard for quantifying fluanisone residues in animal tissues or food products. The +4 Da mass shift enables selective detection in complex biological matrices, while co-elution with the native analyte compensates for matrix effects during electrospray ionization [2].

Forensic Toxicology Confirmation of Fluanisone in Biological Specimens

In forensic toxicology laboratories performing confirmatory analysis of fluanisone in post-mortem blood, urine, or tissue specimens, Fluanisone-d4 provides the matched SIL-IS required for definitive identification and quantitation. The compound's 95% atom D enrichment and non-exchangeable label positioning on the fluorophenyl ring [1] ensure isotopic integrity during sample extraction, enabling reliable quantification in matrices with unpredictable endogenous interference [2].

Metabolic Pathway Elucidation and In Vitro ADME Studies

For researchers investigating the metabolic fate of fluanisone using LC-MS/MS, Fluanisone-d4 enables accurate quantification of the parent compound in the presence of metabolites. The deuterated internal standard corrects for ion suppression from co-eluting metabolites, providing reliable concentration measurements for calculating metabolic stability parameters and identifying metabolic soft spots [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluanisone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.